

"2-Chloro-4-(2-formylphenyl)benzoic acid" molecular weight

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Compound of Interest

Compound Name:	2-Chloro-4-(2-formylphenyl)benzoic acid
CAS No.:	1261970-85-7
Cat. No.:	B581558

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An In-depth Technical Guide to **2-Chloro-4-(2-formylphenyl)benzoic acid**

Abstract

This technical guide provides a comprehensive examination of **2-Chloro-4-(2-formylphenyl)benzoic acid**, a trifunctional chemical intermediate with significant potential in synthetic chemistry. The document delineates its core molecular attributes, including a detailed calculation of its molecular weight, and presents a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. Mechanistic insights, retrosynthetic logic, and potential applications in pharmaceutical and materials science are discussed to provide a holistic understanding of this versatile building block. This guide is structured to serve as a practical resource for laboratory scientists and a foundational document for researchers exploring its utility in novel synthetic endeavors.

Fundamental Molecular Characteristics

A thorough understanding of a compound's basic properties is the bedrock of its successful application in research and development. These parameters are critical for stoichiometric

calculations, analytical method development, and predicting chemical behavior.

Molecular Formula and Weight

The elemental composition of **2-Chloro-4-(2-formylphenyl)benzoic acid** defines its molecular formula and, consequently, its molecular weight—a cornerstone for all quantitative laboratory work.

- Molecular Formula: $C_{14}H_9ClO_3$ [1]

The molecular weight is calculated by summing the atomic weights of the constituent atoms (using standard atomic weights: C \approx 12.011, H \approx 1.008, Cl \approx 35.453, O \approx 15.999).

- Calculation:
 - $(14 \times 12.011) + (9 \times 1.008) + (1 \times 35.453) + (3 \times 15.999) = 168.154 + 9.072 + 35.453 + 47.997 = 260.68 \text{ g/mol}$

This value aligns with computationally derived molecular weights from authoritative chemical databases.[1]

Physicochemical and Structural Data

The compound's structure, featuring three distinct functional groups on a biaryl scaffold, dictates its reactivity and utility.

Property	Data	Source(s)
IUPAC Name	2-Chloro-4-(2-formylphenyl)benzoic acid	[1]
CAS Number	1261970-85-7	[1]
Molecular Weight	260.67 g/mol	[1]
Appearance	White to off-white solid/powder	General chemical property
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, Ethanol); limited solubility in water	[2]

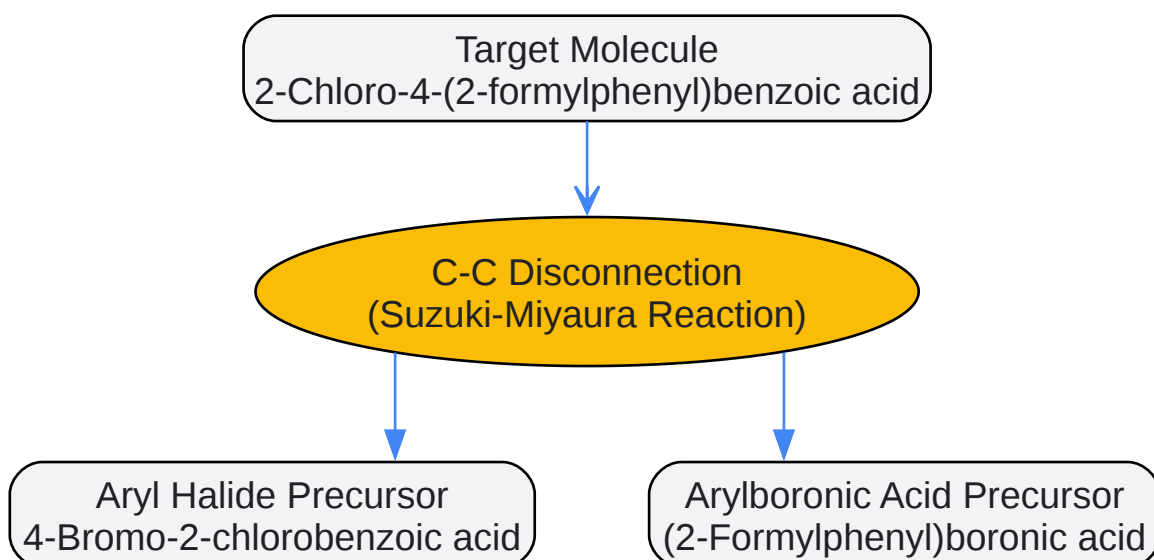
The strategic placement of the carboxylic acid, aldehyde (formyl), and chloro groups provides multiple reactive sites. This multifunctionality is the primary reason for its value as a chemical building block for constructing more complex molecules.[2]

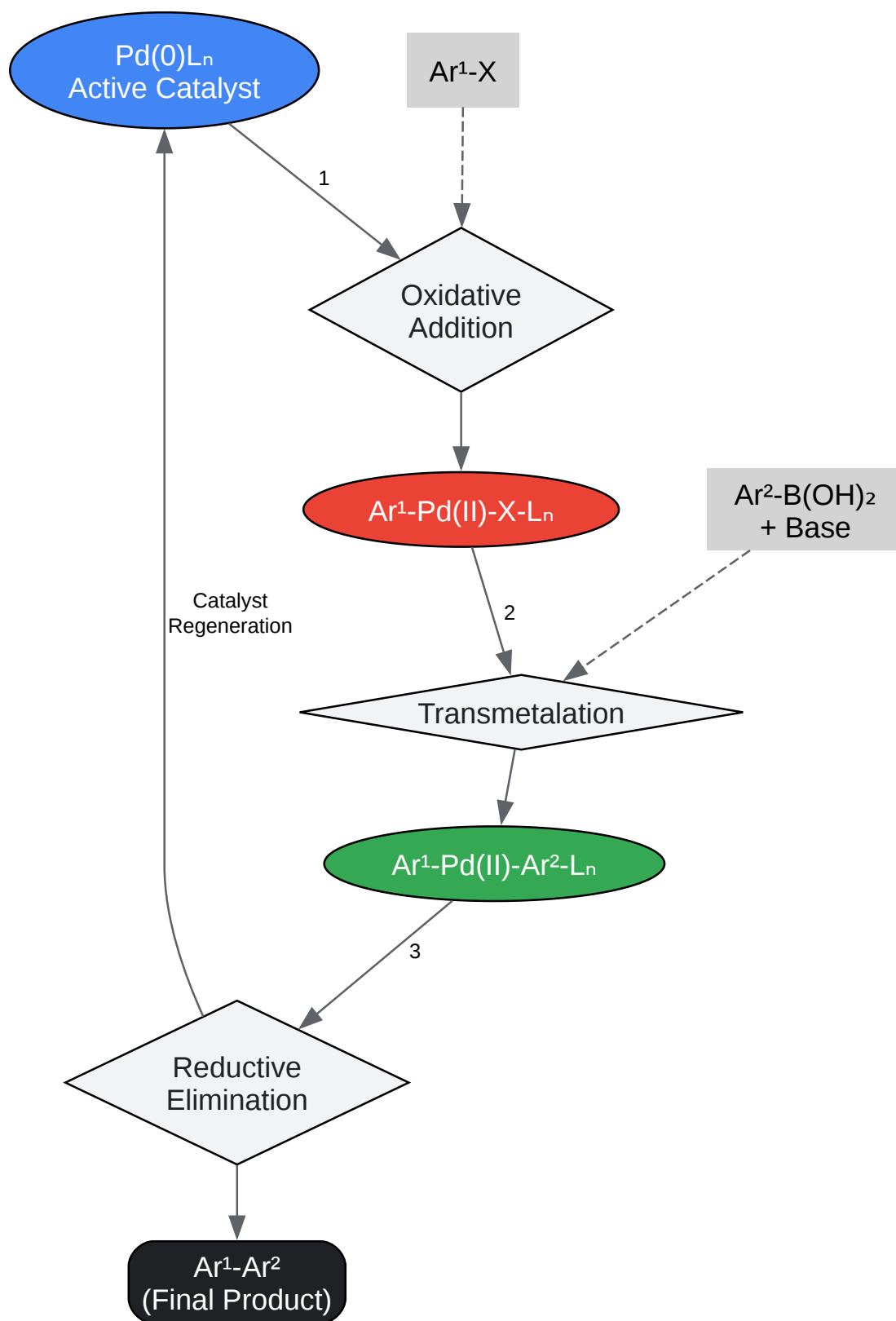
Synthesis Strategy and Experimental Protocol

The construction of the aryl-aryl bond is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and widely adopted method for this transformation due to its high functional group tolerance and generally high yields.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The most logical disconnection is at the biaryl C-C bond, leading directly to the precursors for a Suzuki coupling.





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Sources

- 1. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-(4-formylphenyl)benzoic Acid | C₁₄H₁₀O₃ | CID 2794725 - PubChem [pubchem.ncbi.nlm.nih.gov]
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